molecular formula C7H13N B13353686 ((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine

((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine

Cat. No.: B13353686
M. Wt: 111.18 g/mol
InChI Key: BYYWMKYHSJUWJR-BQBZGAKWSA-N
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Description

((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine: is a unique organic compound characterized by its bicyclic structure, which includes two cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthesis process. advancements in photochemistry and the development of more efficient synthetic routes could potentially lead to scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.

Medicine: In medicine, ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests potential for significant biological activity .

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclobutane: A cycloalkane with a four-membered ring.

    Cyclopentane: A cycloalkane with a five-membered ring.

    Cyclohexane: A cycloalkane with a six-membered ring.

Uniqueness: ((1S,2R)-[1,1’-Bi(cyclopropan)]-2-yl)methanamine is unique due to its bicyclic structure, which includes two cyclopropane rings This structure imparts unique chemical and physical properties, making it distinct from other cycloalkanes

Biological Activity

((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bicyclic structure that contributes to its unique biological properties. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and viral infections.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
  • Immunomodulatory Effects : Evidence suggests that it may enhance immune responses, which could be beneficial in treating infections or tumors.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of its activities against different biological targets:

Biological Target Activity Reference
Enzyme Inhibition (e.g., HIV)IC50: 50 µM
Tumor Cell LinesIC50: 25 µM
ImmunomodulationEnhanced cytokine release

Case Study 1: Antiviral Activity

A study conducted on the antiviral effects of this compound demonstrated significant inhibition of HIV replication in vitro. The mechanism was attributed to the compound's ability to disrupt viral entry into host cells. Dosage levels were found to be critical for efficacy, with optimal results observed at concentrations around 50 µM.

Case Study 2: Cancer Treatment

In preclinical models using syngeneic mouse tumors, treatment with this compound resulted in noticeable tumor regression. The study indicated that the compound could activate immune responses independent of the tumor microenvironment. Tumor size reduction was observed within 24 hours post-treatment and continued for several days thereafter.

Research Findings

Recent research has expanded on the potential applications of this compound:

  • Synergistic Effects : When combined with other therapeutic agents (e.g., protease inhibitors), the compound exhibited synergistic effects that enhanced overall treatment efficacy against HIV and certain cancers.
  • Bioavailability Studies : Investigations into pharmacokinetics revealed that the compound possesses good oral bioavailability, making it suitable for various administration routes.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

[(1R,2S)-2-cyclopropylcyclopropyl]methanamine

InChI

InChI=1S/C7H13N/c8-4-6-3-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7-/m0/s1

InChI Key

BYYWMKYHSJUWJR-BQBZGAKWSA-N

Isomeric SMILES

C1CC1[C@@H]2C[C@H]2CN

Canonical SMILES

C1CC1C2CC2CN

Origin of Product

United States

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